molecular formula C9H6ClNO B1445424 4-Acetyl-3-chlorobenzonitrile CAS No. 1096666-21-5

4-Acetyl-3-chlorobenzonitrile

Cat. No. B1445424
M. Wt: 179.6 g/mol
InChI Key: PBBNRCGQFNRSPD-UHFFFAOYSA-N
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Description

4-Acetyl-3-chlorobenzonitrile is a chemical compound with the CAS number 1096666-21-5 . It is used as a high-quality reference standard .


Synthesis Analysis

The synthesis of similar compounds, such as benzonitrile, involves the ammoxidation of 4-chlorotoluene . A green synthesis method for benzonitrile using ionic liquid as the recycling agent has been proposed . This method eliminates the use of metal salt catalysts and simplifies the separation process .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .


Chemical Reactions Analysis

A study on the [3+2] cycloaddition reaction of 4-chlorobenzonitrile oxide and β-aminocinnamonitrile has been performed . This reaction shows a total chemo and regioselectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetyl-3-chlorobenzonitrile include its molecular formula C9H6ClNO and molecular weight 179.60 g/mol .

Scientific Research Applications

Metabolic Activation and Detoxification

4-Acetyl-3-chlorobenzonitrile, as part of the chloroacetanilide family, has been studied for its hepato- and nephrotoxic potential in animal models. Research indicates that the metabolic activation and detoxification pathways involving acetylation, particularly N-acetylation, play a crucial role in the toxicity profile of chloroacetanilides. The acetylation process, which is a significant biotransformation step for chloroanilines and their derivatives, including 4-acetyl-3-chlorobenzonitrile, has been identified as more of a detoxification route rather than a bioactivation step in liver or kidney injury induced by chloroanilines. This suggests the importance of understanding acetylation pathways in assessing the toxicological effects of chemical compounds like 4-acetyl-3-chlorobenzonitrile in scientific research and safety evaluations (Rankin et al., 1993).

Neuroprotective and Cognitive Enhancing Effects

Acetyl derivatives, such as acetyl-L-carnitine, have demonstrated significant neuroprotective and cognitive-enhancing effects in various studies, suggesting potential therapeutic applications for compounds involving acetyl groups, like 4-acetyl-3-chlorobenzonitrile. Acetyl-L-carnitine, for instance, has shown to ameliorate cognitive deficits and reduce tau pathology in Alzheimer's disease models, highlighting the critical role of acetylation in neuroprotection and cognitive function. These findings may provide insights into the potential neuroprotective applications of 4-acetyl-3-chlorobenzonitrile and similar compounds in scientific research, especially in the context of neurodegenerative diseases and cognitive disorders (Ricobaraza et al., 2009).

Antioxidant and Cytoprotective Roles

Research on acetyl derivatives, such as acetyl-L-carnitine, has also highlighted their potent antioxidant and cytoprotective roles against various forms of oxidative stress. These studies suggest that acetyl-containing compounds, by virtue of their acetyl groups, could offer significant antioxidant properties, which might extend to compounds like 4-acetyl-3-chlorobenzonitrile. The antioxidant effects of acetyl derivatives have been shown to mitigate radiation-induced oxidative damage and support the endogenous antioxidant defense mechanisms, indicating potential research applications of 4-acetyl-3-chlorobenzonitrile in the study of oxidative stress and protection against cellular damage (Mansour, 2006).

Safety And Hazards

The safety data sheet for a similar compound, 4-Acetylbenzonitrile, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Acetyl-3-chlorobenzonitrile are not available, it is used as a high-quality reference standard , suggesting its potential use in various research and industrial applications.

properties

IUPAC Name

4-acetyl-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNRCGQFNRSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-chlorobenzonitrile

Synthesis routes and methods

Procedure details

A mixture of 59 mg of zinc, 528 mg of zinc cyanide, 2.1 g of 1-(4-bromo-2-chlorophenyl)ethanone and 367 mg of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in 10 ml N,N-dimethylacetamide is stirred for 4 h at 160° C. The reaction mixture is allowed to cool down to room temperature and stirred for 14 h at room temperature. The solvent is removed under reduced pressure and the resulting residue is purified by flash chromatography (n-hexane/ethyl acetate, 85/15 (v/v)) to yield the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
59 mg
Type
catalyst
Reaction Step One
Quantity
528 mg
Type
catalyst
Reaction Step One
Quantity
367 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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